molecular formula C22H17NO6S B12778391 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone CAS No. 201747-37-7

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone

Cat. No.: B12778391
CAS No.: 201747-37-7
M. Wt: 423.4 g/mol
InChI Key: NGOYBOCVOWFEPD-UHFFFAOYSA-N
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Description

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furobenzopyran core with methoxy and oxo substituents, along with a thiazolidinone ring and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can be compared with other furobenzopyran and thiazolidinone derivatives.
  • Similar compounds include those with different substituents on the furobenzopyran core or variations in the thiazolidinone ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

201747-37-7

Molecular Formula

C22H17NO6S

Molecular Weight

423.4 g/mol

IUPAC Name

2-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17NO6S/c1-26-18-13-8-9-28-19(13)21(27-2)20-17(18)14(24)10-15(29-20)22-23(16(25)11-30-22)12-6-4-3-5-7-12/h3-10,22H,11H2,1-2H3

InChI Key

NGOYBOCVOWFEPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C4N(C(=O)CS4)C5=CC=CC=C5

Origin of Product

United States

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